molecular formula C11H13NO B12734392 3-Buten-2-one, 3-methyl-4-phenyl-, oxime CAS No. 5460-65-1

3-Buten-2-one, 3-methyl-4-phenyl-, oxime

Cat. No.: B12734392
CAS No.: 5460-65-1
M. Wt: 175.23 g/mol
InChI Key: RPCAQDVUXPFSNA-CDKJVOIVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-phenyl-3-buten-2-one oxime can be synthesized through the condensation of benzaldehyde with butanone in the presence of dry, gaseous hydrogen chloride at low temperatures . The reaction typically involves the following steps:

  • Mixing benzaldehyde and butanone in a suitable solvent.
  • Introducing dry hydrogen chloride gas to the reaction mixture.
  • Maintaining the reaction at low temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for 3-methyl-4-phenyl-3-buten-2-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-3-buten-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxylamine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives with altered functional groups.

    Reduction: Amines derived from the reduction of the oxime group.

    Substitution: Various substituted oxime compounds depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-phenyl-3-buten-2-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-3-buten-2-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenyl-3-buten-2-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

CAS No.

5460-65-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(NE)-N-[(E)-3-methyl-4-phenylbut-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H13NO/c1-9(10(2)12-13)8-11-6-4-3-5-7-11/h3-8,13H,1-2H3/b9-8+,12-10+

InChI Key

RPCAQDVUXPFSNA-CDKJVOIVSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=N/O)/C

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=NO)C

Origin of Product

United States

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